3,4-Difluoro-benzenesulfinic acid

Description

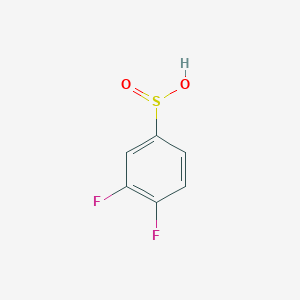

3,4-Difluoro-benzenesulfinic acid is a fluorinated aromatic sulfinic acid derivative characterized by a benzene ring substituted with two fluorine atoms at the 3- and 4-positions and a sulfinic acid (-SO₂H) functional group.

Properties

Molecular Formula |

C6H4F2O2S |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

3,4-difluorobenzenesulfinic acid |

InChI |

InChI=1S/C6H4F2O2S/c7-5-2-1-4(11(9)10)3-6(5)8/h1-3H,(H,9,10) |

InChI Key |

ADGIGZMIEUUTJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)O)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position Effects

The positions of fluorine substituents on aromatic rings significantly influence electronic and steric properties. For example:

- 3,4-Difluorobenzoic acid (C₇H₄F₂O₂, MW 158.10): Exhibits strong electron-withdrawing effects due to vicinal fluorine atoms, enhancing acidity (pKa ~2.5–3.0) compared to non-fluorinated analogues .

- 2,4-Difluorobenzoic acid (C₇H₄F₂O₂, MW 158.10): The para-fluorine stabilizes the deprotonated form, while the ortho-fluorine introduces steric hindrance, slightly reducing solubility in polar solvents .

For 3,4-difluoro-benzenesulfinic acid, the 3,4-difluoro substitution pattern is expected to amplify electron-withdrawing effects, increasing the acidity of the -SO₂H group compared to monosubstituted derivatives.

Functional Group Variations

Key Observations :

- The sulfinic acid group (-SO₂H) is less acidic than carboxylic (-COOH) or sulfonic (-SO₃H) groups but more reactive in redox reactions.

- Sulfonamides (e.g., 3,4-difluorobenzenesulfonamide) exhibit reduced acidity and higher lipophilicity, making them suitable for membrane penetration in pharmaceuticals .

Sulfinic Acid vs. Sulfonamide/Sulfonic Acid

- Sulfinic Acid (-SO₂H) :

- Acts as a nucleophile in Michael additions and radical reactions.

- Used in synthesizing sulfones and disulfides.

- Sulfonamide (-SO₂NH₂) :

- Sulfonic Acid (-SO₃H) :

Fluorine Substitution Effects

- Electronic Effects : Fluorine’s electronegativity deactivates the aromatic ring, directing electrophilic substitution to specific positions.

- Biological Activity : In benzoic acid analogues (e.g., 3,4-dichlorobenzoic acid), substituent positions correlate with virulence suppression in Staphylococcus aureus . This suggests that this compound could exhibit bioactivity modulated by fluorine placement.

Physicochemical Properties and Industrial Relevance

Solubility and Stability

- This compound : Likely soluble in polar aprotic solvents (e.g., DMSO) due to the -SO₂H group.

- Comparison with Deuterated Analogues : Deuterated derivatives (e.g., 3,4-difluorobenzoic-d₃ acid) show similar chemical behavior but altered pharmacokinetics, highlighting isotopic effects in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.